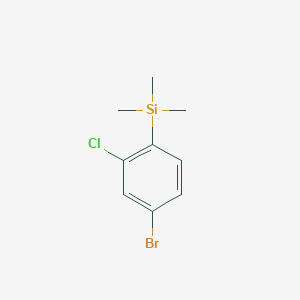
2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group attached to a benzamide core, with a trifluoromethyl group on the phenyl ring, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide typically involves the reaction of 4-trifluoromethyl-aniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the amino group’s ability to form hydrogen bonds, enables the compound to modulate the activity of its targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)aniline
- N-(4-trifluoromethylphenyl)benzamide
Uniqueness
2-Amino-N-(4-(trifluoromethyl)phenyl)benzamide stands out due to the presence of both an amino group and a trifluoromethyl group on the benzamide core. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H11F3N2O |
|---|---|
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
2-amino-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)9-5-7-10(8-6-9)19-13(20)11-3-1-2-4-12(11)18/h1-8H,18H2,(H,19,20) |
Clave InChI |
CKFRDEQBDGYQLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Chloromethyl)-2-[2-(2-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B8636798.png)
![5-[(Ethoxymethyl)sulfanyl]-2-nitroaniline](/img/structure/B8636813.png)

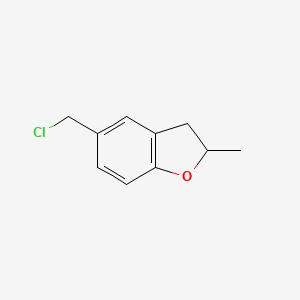
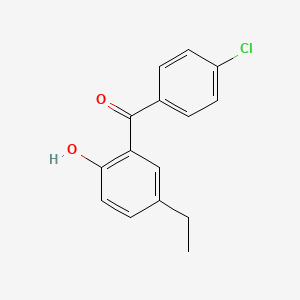

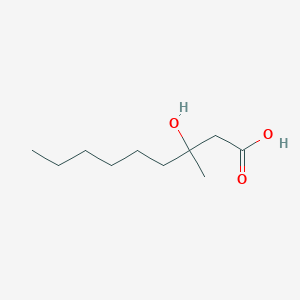
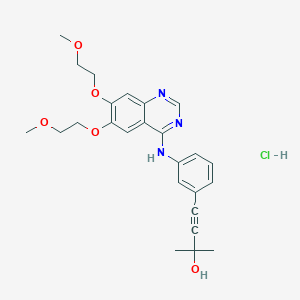
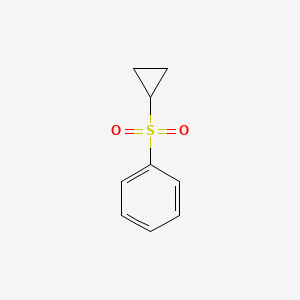
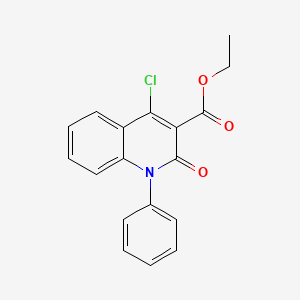

![1,2-Propanediol, 3-[[4-(phenylmethoxy)phenyl]amino]-](/img/structure/B8636870.png)
![N-[(2,3-Dihydro-1H-inden-2-yl)carbamothioyl]benzamide](/img/structure/B8636880.png)
